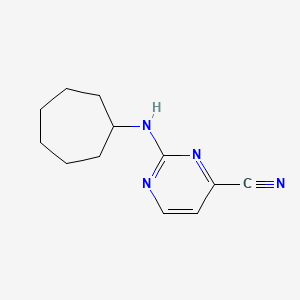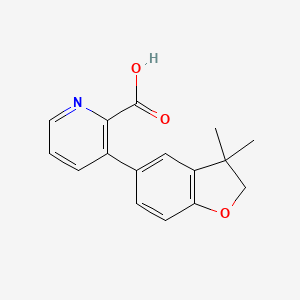
2-(Cycloheptylamino)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cycloheptylamino)pyrimidine-4-carbonitrile is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a cycloheptylamine group and a carbonitrile group attached to it.
Wissenschaftliche Forschungsanwendungen
2-(Cycloheptylamino)pyrimidine-4-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Cycloheptylamino)pyrimidine-4-carbonitrile has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Cycloheptylamino)pyrimidine-4-carbonitrile in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its unknown mechanism of action, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.
Synthesemethoden
The synthesis of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile involves a multistep process. The first step involves the reaction of cycloheptylamine with ethyl acetoacetate to form 2-(cycloheptylamino)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with guanidine to form 2-(cycloheptylamino)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. Finally, the reduction of the nitro group in the presence of a palladium catalyst and hydrogen gas leads to the formation of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile.
Eigenschaften
IUPAC Name |
2-(cycloheptylamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-11-7-8-14-12(16-11)15-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYVFWDZVNPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
